LEAD METAVANADATE

Beschreibung

Eigenschaften

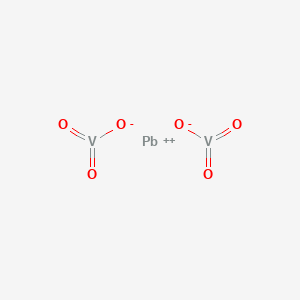

IUPAC Name |

lead(2+);oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6O.Pb.2V/q;;;;2*-1;+2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRLITDAVSILTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][V](=O)=O.[O-][V](=O)=O.[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O6PbV2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid, insoluble in water; [Merck Index] | |

| Record name | Lead vanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10099-79-3 | |

| Record name | Lead vanadate(V) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead vanadium oxide (PbV2O6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead divanadium hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD METAVANADATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99565YWK3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Comprehensive Characterization of Pb(VO₃)₂: A Masterclass in Reference Pattern Acquisition

The following technical guide details the acquisition, generation, and validation of Powder Diffraction File (PDF) data for Lead(II) Metavanadate (Pb(VO₃)₂), also chemically noted as PbV₂O₆.

Executive Summary

Lead Metavanadate (PbV₂O₆) is a significant material in the study of acousto-optics, photocatalysis, and partial oxidation catalysis. For researchers in materials science and drug development—where solid-state characterization of polymorphs is critical—obtaining an accurate Powder Diffraction File (PDF) is the first step toward validating phase purity.

This guide addresses the challenge of "downloading" this data. Because high-quality PDF cards are often proprietary (ICDD), this document provides a self-validating protocol to:

-

Synthesize a reference standard (if data is unavailable).

-

Experimentally validate the diffraction pattern using ab initio crystallographic parameters.

The "Download" Landscape: Accessing Reference Data

The term "PDF download" often refers to accessing the International Centre for Diffraction Data (ICDD) database. However, for researchers without a license or those verifying proprietary data, open-access crystallographic databases are the scientific standard.

Primary Data Sources

| Database | Type | Accessibility | Relevance to Pb(VO₃)₂ |

| ICDD (PDF-4+) | Commercial | Licensed | Gold Standard. Contains experimental & calculated patterns. |

| COD (Crystallography Open Database) | Open Access | Free / Public | High. Often contains CIFs derived from academic literature. |

| ICSD (Inorganic Crystal Structure DB) | Academic | Subscription | High. Primary repository for inorganic crystal structures. |

| Springer Materials | Curated | Subscription | Moderate. Good for physical property correlation. |

Constructing the Reference (If Direct Download Fails)

If a direct PDF card is inaccessible, you must generate a calculated pattern from the Crystal Information File (CIF).

-

Target Phase: Orthorhombic PbV₂O₆

-

Space Group: Pnma (No. 62)

-

Lattice Parameters:

,

Technical Insight: Do not rely on generic "Lead Vanadate" searches. The stoichiometry Pb(VO₃)₂ is chemically equivalent to PbV₂O₆ (Lead Metavanadate). Confusing this with Pb₂V₂O₇ (Pyrovanadate) or Pb₃(VO₄)₂ (Orthovanadate) is a common failure mode in phase identification.

Experimental Protocol: Synthesis of Reference Material

To validate a downloaded PDF or create a new reference, you must synthesize a phase-pure standard. The Solid-State Reaction method is preferred over sol-gel for diffraction standards due to the higher crystallinity and sharper peaks it produces.

Materials & Safety

-

Precursors: PbO (Litharge, 99.9% purity), V₂O₅ (99.5% purity).

-

Safety (Critical for Drug Dev/Safety Officers):

-

PbO: Neurotoxic and cumulative poison. Use a glovebox or Class II Biosafety Cabinet for weighing.

-

V₂O₅: Potent respiratory irritant.

-

PPE: N95/P100 respirator, double nitrile gloves, lab coat.

-

Step-by-Step Synthesis Workflow

-

Stoichiometric Calculation:

-

Weigh equimolar amounts. Ensure V₂O₅ is dry (hygroscopic).

-

-

Homogenization:

-

Wet mill precursors in acetone using an agate mortar and pestle for 30 minutes.

-

Why: Acetone prevents airborne powder release (safety) and ensures intimate mixing (kinetics).

-

-

Calcination (Two-Step):

-

Step A (Pre-reaction): Heat to 500°C for 12 hours in an alumina crucible.

-

Step B (Sintering): Regrind the pellet. Heat to 550°C - 600°C for 24 hours.

-

Note: The melting point of PbV₂O₆ is relatively low (~600-700°C). Exceeding 600°C risks incongruent melting or glass formation [2].

-

-

Quenching:

-

Slow cool (2°C/min) to room temperature to maximize crystallinity.

-

Characterization & Data Validation

Once the powder is synthesized, X-Ray Diffraction (XRD) is used to generate the experimental PDF.

XRD Acquisition Parameters

-

Geometry: Bragg-Brentano (Reflection).

-

Source: Cu K

( -

Range (

): 10° – 80°. -

Step Size: 0.02°.

-

Dwell Time: >1 second/step (High signal-to-noise ratio required for reference quality).

Data Analysis: The Rietveld Refinement

Do not simply "match" peaks. Perform a Rietveld refinement using the structural model from literature [1].

Validation Criteria:

-

R-factor (

): Should be < 10% for a high-quality reference. -

Peak Positions: Must align with Bragg's Law calculated from the Pnma cell.

-

Intensity Mismatch: Significant intensity differences suggest preferred orientation (common in needle-like PbV₂O₆ crystals).

Visualizing the Workflow

The following diagram illustrates the decision logic for acquiring and validating the Pb(VO₃)₂ diffraction data.

Figure 1: Decision matrix for acquiring and validating Lead Metavanadate diffraction data, moving from database search to experimental synthesis.

Reference Data Summary

Use the table below to verify your "downloaded" or calculated data.

| Parameter | Value | Unit | Notes |

| Formula | PbV₂O₆ | - | Often written as Pb(VO₃)₂ |

| Crystal System | Orthorhombic | - | - |

| Space Group | Pnma | #62 | Centrosymmetric |

| a | 9.771 | Axis of chain propagation | |

| b | 3.684 | Short axis (needle growth direction) | |

| c | 12.713 | Layer stacking axis | |

| Main Peak (100%) | ~28.5° | Approximate position (verify with calculation) | |

| Density (Calc) | ~5.65 | g/cm³ | - |

References

-

Crystal Structure of Lead meta Vanadate, PbV2O6. ResearchGate. Retrieved from [Link]

- Phase Equilibria in the PbO-V2O5 System.Journal of the American Ceramic Society.

-

ICDD PDF-4+ Product Information. International Centre for Diffraction Data. Retrieved from [Link]

-

Crystallography Open Database (COD). Open Access Crystallography. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Lead Metavanadate for Research and Development Professionals

This guide provides comprehensive health and safety protocols for the handling of lead metavanadate (Pb(VO₃)₂) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals who may work with this inorganic lead compound. The following sections detail the material's hazards, necessary control measures, and emergency procedures to ensure a safe working environment.

Compound Identification and Hazard Assessment

Lead metavanadate is a yellow powder used in industrial paints and to synthesize other vanadium compounds.[1][2][3] It is crucial to recognize that this compound is classified as toxic and poses significant health risks through inhalation and ingestion.[1] Skin contact may also lead to irritation or ulcers.[1]

1.1. Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 10099-79-3 | [1][4] |

| Molecular Formula | Pb(VO₃)₂ | [4] |

| Molecular Weight | 405.08 g/mol | [4] |

| Appearance | Yellow powder | [1][2] |

| Solubility | Insoluble in water; decomposes in nitric acid | [1] |

1.2. Toxicological Profile

Lead metavanadate is a toxic material with multiple health hazards.[1][2] It is categorized as a carcinogen, teratogen, and suspected mutagen.[1] The primary routes of exposure are inhalation of dust and ingestion.[1][5]

The toxicity of lead metavanadate stems from its lead and vanadium components. Lead is a well-documented systemic toxicant that can cause neurological damage, kidney damage, and reproductive harm.[5] Vanadium compounds can also cause adverse health effects, including gastrointestinal irritation and hematological changes.[6][7]

Acute Health Effects:

-

Inhalation: May be harmful if inhaled.[8]

-

Ingestion: Toxic if swallowed. Symptoms can include abdominal pain, nausea, and vomiting.

-

Skin Contact: May cause skin irritation.[1]

-

Eye Contact: May cause serious eye irritation.

Chronic Health Effects: Prolonged or repeated exposure to lead compounds can lead to:

-

Damage to the central nervous system, blood, and kidneys.[8]

-

Anemia.[5]

-

Reproductive toxicity, including damage to fertility or an unborn child.[8][9]

Exposure Control and Personal Protection

A multi-layered approach is essential to control exposure to lead metavanadate. This involves a combination of engineering controls, administrative controls, and the use of appropriate personal protective equipment (PPE).

2.1. Occupational Exposure Limits (OELs)

Regulatory bodies have established permissible exposure limits (PELs) for inorganic lead compounds to protect workers.

| Regulatory Body | Exposure Limit (as Pb) | Time-Weighted Average (TWA) | Source |

| OSHA (USA) | 50 µg/m³ | 8-hour | [10][11] |

| NIOSH (USA) | 0.050 mg/m³ | 8-hour | [12] |

| HSA (Ireland) | 0.15 mg/m³ | 8-hour | [13] |

The Occupational Safety and Health Administration (OSHA) has also set an "action level" for lead at 30 µg/m³ as an 8-hour TWA.[10][11] If employee exposure meets or exceeds this level, employers are required to initiate specific compliance activities, such as exposure monitoring and medical surveillance.[11]

2.2. Engineering Controls

The primary method for controlling exposure should be through engineering controls that minimize the release of lead metavanadate into the work environment.

-

Ventilation: All work with lead metavanadate powder should be conducted in a certified chemical fume hood or a glove box to control airborne dust.[14] Local exhaust ventilation (LEV) systems should be used to capture dust at its source.[15]

-

Enclosure: Use enclosed analytical balances for weighing the compound to prevent the dispersion of powder.[16][17]

2.3. Administrative Controls

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Chemical Hygiene Plan: A comprehensive chemical hygiene plan should be developed and implemented, outlining safe handling procedures, waste disposal, and emergency protocols.[18]

-

Designated Work Areas: Clearly demarcate areas where lead metavanadate is handled and restrict access to authorized personnel.

-

Training: All personnel handling lead metavanadate must receive training on its hazards, safe handling procedures, and emergency response.[13]

-

Housekeeping: Maintain a clean work area. Use a HEPA-filtered vacuum or wet wiping methods for cleaning; never use dry sweeping, which can generate airborne dust.[9]

2.4. Personal Protective Equipment (PPE)

Where engineering and administrative controls are not sufficient to eliminate exposure, appropriate PPE must be used.[5]

-

Respiratory Protection: If there is a potential for exceeding the OEL, a NIOSH-approved respirator with a high-efficiency particulate air (HEPA) filter (N100, R100, or P100) is required.[12][19] Respirator use must comply with a comprehensive respiratory protection program, including fit testing.[13]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[14]

-

Eye Protection: Chemical safety goggles or a face shield should be worn.[14]

-

Protective Clothing: A lab coat or disposable overalls should be worn to prevent skin contact.[16][17] This clothing should not be worn outside of the designated work area.

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is critical to prevent contamination and accidental exposure.

3.1. Handling

-

Avoid Dust Formation: Handle lead metavanadate carefully to avoid generating dust.[8]

-

Weighing: Use an enclosed analytical balance for weighing.[16][17]

-

Transfers: Use designated tools like spatulas for transferring the powder.[17]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling lead metavanadate, even if gloves were worn.[14] Do not eat, drink, or smoke in areas where the compound is handled.[8]

3.2. Storage

-

Containers: Store lead metavanadate in tightly sealed, clearly labeled containers.[8][14]

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[20]

-

Security: The storage area should be locked to restrict access to authorized personnel.[8]

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

4.1. Spills and Leaks

-

Evacuation: Evacuate unnecessary personnel from the spill area.[9]

-

Containment: For small spills, use a HEPA-filtered vacuum or carefully collect the material with a scoop and place it in a sealed container for disposal.[9] Avoid generating dust.

-

Large Spills: For large spills, contact the institution's emergency response team.[9]

4.2. First Aid

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]

Waste Disposal

Lead metavanadate and any materials contaminated with it (e.g., gloves, wipes, disposable lab coats) must be disposed of as hazardous waste.[16] Follow all local, state, and federal regulations for hazardous waste disposal.[8] Waste containers must be clearly labeled as hazardous waste containing lead.[15]

Workflow Visualizations

Lead Metavanadate Handling Workflow

Caption: A stepwise workflow for the safe handling of lead metavanadate.

Emergency Spill Response Protocol

Caption: Decision-making flow for responding to a lead metavanadate spill.

References

-

Health and Safety Authority. (n.d.). Safety with Lead at Work. Retrieved from [Link]

-

Infinita Lab. (2025, September 18). Safety Measures: Heavy Metals. Retrieved from [Link]

-

Croner-i. (n.d.). Lead and its compounds: managing exposure. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 1926.62 - Lead. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Lead. Retrieved from [Link]

-

Museum of Fine Arts Boston. (2022, October 7). Lead vanadate - MFA Cameo. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 1910.1025 - Lead. Retrieved from [Link]

-

Haz-Map. (n.d.). Lead vanadate - Hazardous Agents. Retrieved from [Link]

-

American Laboratory. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

-

American Elements. (n.d.). Lead(II) Metavanadate. Retrieved from [Link]

-

EOXS. (n.d.). Handling Heavy Metals: Best Practices for Safety. Retrieved from [Link]

-

GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

-

WorkSafeBC. (n.d.). Safe Work Practices for Handling Lead. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Vanadium. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Vanadium - Health Effects. Retrieved from [Link]

Sources

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. Lead vanadate - Hazardous Agents | Haz-Map [haz-map.com]

- 3. LEAD VANADATE | 10099-79-3 [chemicalbook.com]

- 4. Lead(II) metavanadate | CAS 10099-79-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. bsc.croneri.co.uk [bsc.croneri.co.uk]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. HEALTH EFFECTS - Toxicological Profile for Vanadium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. CCOHS: Lead [ccohs.ca]

- 10. 1926.62 - Lead | Occupational Safety and Health Administration [osha.gov]

- 11. 1910.1025 - Lead. | Occupational Safety and Health Administration [osha.gov]

- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Lead [cdc.gov]

- 13. hsa.ie [hsa.ie]

- 14. gz-supplies.com [gz-supplies.com]

- 15. eoxs.com [eoxs.com]

- 16. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]

- 17. infinitalab.com [infinitalab.com]

- 18. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 19. worksafebc.com [worksafebc.com]

- 20. fishersci.com [fishersci.com]

A Technical Guide to the Historical Development of Lead Vanadate Research: From Mineralogical Curiosity to Advanced Material

This guide provides an in-depth exploration of the historical trajectory of lead vanadate research, designed for researchers, scientists, and professionals in materials science and drug development. We will trace its path from an obscure mineral to its role in the industrial revolution and its current renaissance in cutting-edge technological applications. This narrative emphasizes the scientific reasoning behind experimental and developmental shifts over time.

Part 1: The Dawn of Vanadium - Discovery and Early Characterization of Lead Vanadate Minerals

The story of lead vanadate is intrinsically linked to the discovery of the element vanadium. It began with a mineral that puzzled the scientific community for decades.

The Serendipitous Discovery: Andrés Manuel del Río and "Brown Lead"

In 1801, the Spanish mineralogist Andrés Manuel del Río was cataloging the mineral collection at the Royal College of Mines in Mexico City when he encountered a peculiar reddish-brown lead mineral from Zimapán, which he dubbed "plumo rojo" or "brown lead".[1][2] Through his investigations, del Río suspected the presence of a new element, noting the diverse colors its compounds exhibited. He named this potential new element panchromium ("all colors") and later erythronium ("red")[3][4]. However, a subsequent mistaken analysis led him to retract his claim, believing he had merely found an impure form of chromium.[3][4]

The Rediscovery and Naming of Vanadium

Thirty years later, in 1830, the Swedish chemist Nils Gabriel Sefström identified a new element from an iron ore and named it vanadium after Vanadis, the Scandinavian goddess of beauty, a nod to the stunning colors of its compounds.[4][5][6] It was not until 1838 that German chemist Friedrich Wöhler re-examined del Río's "brown lead" and confirmed that it was indeed a vanadate of lead.[6] The mineral was then officially named vanadinite , cementing its role in the discovery of a crucial industrial metal.[2][3]

Mineralogical Context: Characterizing the Lead Vanadates

Vanadinite is the most well-known lead vanadate, but it is part of a larger family of minerals.

-

Vanadinite : A lead chlorovanadate [Pb5(VO4)3Cl] belonging to the apatite group of minerals.[3][7][8] It typically forms as a secondary mineral in the oxidized zones of lead deposits, particularly in arid climates, resulting from the alteration of primary lead minerals like galena.[1][3][9][10][11]

-

Descloizite and Mottramite : These are other significant lead vanadate minerals, often found in association with vanadinite.[12][13] They are hydrated lead, zinc, and copper vanadates.[12]

These minerals are characterized by their high density and often vibrant colors, ranging from fiery red and orange to brown and yellow, which made them objects of interest for early mineralogists long before their industrial value was unlocked.[1][7]

Part 2: The Industrial Age - Lead Vanadate as a Strategic Resource

With the confirmation of vanadium as a new element, research shifted towards its extraction and application, thrusting lead vanadate ores into industrial prominence.

The Rise of Vanadium Steel

The late 19th and early 20th centuries saw the discovery that adding small amounts of vanadium to steel created alloys with exceptional toughness, strength, and heat resistance. This innovation was pivotal to the second industrial revolution. Vanadium steel was famously used in the chassis of the Ford Model T, making it both lighter and more durable, and became a critical component in military applications and tools.[5][14] For a significant period, lead vanadate deposits, particularly those in Africa, were a primary source for this strategic metal.[12]

Historical Ore Processing Techniques

The first half of the 20th century was a period of active research into the metallurgical treatment of lead vanadate ores.[15] The high density of minerals like vanadinite (6.7–7.23 g/cm³) compared to common gangue minerals like calcite (2.65–2.85 g/cm³) made them suitable for physical separation methods.[12]

Typical Historical Workflow for Lead Vanadate Ore Concentration

Caption: Electron-hole pair generation in a lead vanadate photocatalyst.

Powering the Future: Vanadium in Energy Storage

The most significant driver for the renewed interest in vanadium is the development of Vanadium Redox Flow Batteries (VRFBs). [16]VRFBs are a promising solution for large-scale energy storage, essential for stabilizing power grids that rely on intermittent renewable sources like solar and wind. [17][18]This has reclassified vanadium as a critical material, prompting a re-evaluation of once-uneconomical lead vanadate deposits. [12][16][19] Vanadium Redox Flow Battery (VRFB) Workflow

Caption: Basic operational schematic of a Vanadium Redox Flow Battery.

A Niche Application: Immobilization of Nuclear Waste

A highly specialized area of modern lead vanadate research is its application in nuclear waste sequestration. The apatite crystal structure of vanadinite is exceptionally stable and can accommodate various ions. Researchers have developed iodine-bearing lead vanadate apatites, specifically Pb10(VO4)6I2, as a durable waste form to immobilize radioactive iodine-129, a problematic long-lived fission product from spent nuclear fuel. [20]Synthesis methods like dry mechanochemical processing followed by hot-press sintering are being optimized to create dense, leach-resistant ceramic forms for safe, long-term geological disposal. [20]

Part 4: Navigating the Challenges - Toxicity and Environmental Considerations

The historical and future use of lead vanadate cannot be discussed without addressing the significant toxicity of lead.

The Double-Edged Sword: A Brief History of Lead Toxicity

Lead is a potent neurotoxin and systemic toxicant. [21][22]Its toxicity has been recognized since antiquity, with the Romans documenting colic and anemia from its use in pipes and cooking vessels. [7][23]The Industrial Revolution led to widespread occupational lead poisoning. [24]Today, the environmental persistence of lead from historical sources like leaded gasoline and paint remains a global health concern. [23][25]Any research or industrial process involving lead vanadate requires stringent safety protocols and environmental controls to prevent contamination and exposure.

Future Outlook: Balancing Advancement with Responsibility

The historical arc of lead vanadate research is a compelling narrative of scientific discovery, industrial application, and technological rebirth. From its initial misidentification to its role in the steel age and its current potential in green energy and environmental remediation, lead vanadate continues to be a material of significant interest. The future of this research will depend on balancing the remarkable functional properties of these materials with the critical need for environmentally responsible extraction, synthesis, and lifecycle management, ensuring that the mistakes of the past are not repeated.

References

-

Mineral Processing and Metallurgical Treatment of Lead Vanadate Ores - ResearchGate. (2020-02-14). Retrieved from [Link]

-

The Story of Vanadinite - Rock & Gem Magazine. (2019-04-04). Retrieved from [Link]

-

What Is Vanadinite: Properties, Value, and Significance - Nobbier. (2025-01-16). Retrieved from [Link]

-

Vanadinite | Lead ore, Descloizite, Morocco | Britannica. (2026-01-07). Retrieved from [Link]

-

Vanadinite - Wikipedia. Retrieved from [Link]

-

Vanadinite – Nature's Fiery Red Lead Mineral - FossilEra.com. Retrieved from [Link]

-

Vanadinite: Mineral information, data and localities. - Mindat. Retrieved from [Link]

-

Vanadinite - The Red Lead - MineralExpert.org. (2018-11-19). Retrieved from [Link]

-

Mineral Processing and Metallurgical Treatment of Lead Vanadate Ores - MDPI. (2020-02-14). Retrieved from [Link]

-

Blog - Discover vanadinite - Collectible minerals, crystals, fossils and meteorites. (2025-03-30). Retrieved from [Link]

-

Descloizite | Copper Ore, Vanadinite & Lead Ore - Britannica. Retrieved from [Link]

-

Vanadinite - Prehistoricoregon. Retrieved from [Link]

-

Synthesis of lead vanadate iodoapatite utilizing dry mechanochemical process. (2025-08-06). Retrieved from [Link]

-

Vanadinite Meanings and Crystal Properties. Retrieved from [Link]

-

Vanadinite : Properties, Formation, Uses - Geology Science. Retrieved from [Link]

-

Vanadium as a critical material: economic geology with emphasis on market and the main deposit types. (2022-08-02). Retrieved from [Link]

-

Vanadinite - Mineral Database - Mineralogy of Wales | Museum Wales. Retrieved from [Link]

-

Vanadium as a critical material: economic geology with emphasis on market and the main deposit types - Taylor & Francis. Retrieved from [Link]

-

Vanadinite - Georgia Mineral Society. Retrieved from [Link]

-

Production of Vanadium Concentrate from a Small-Scale Lead Vanadate Deposit by Gravity Concentration: A Pilot Plant Study - MDPI. (2020-09-08). Retrieved from [Link]

-

Recent Advances in Vanadate-Based Materials for Photocatalytic Hydrogen Production. (2023-08-23). Retrieved from [Link]

-

Report (pdf) - USGS Publications Warehouse. Retrieved from [Link]

-

Improved Synthesis of Alkali Metal Vanadates Using a Hydrothermal Method. (2025-08-06). Retrieved from [Link]

-

More than One Century of History for Photocatalysis, from Past, Present and Future Perspectives - MDPI. (2022-10-21). Retrieved from [Link]

-

Dye - Wikipedia. Retrieved from [Link]

-

Energy Storage Boom Drives Vanadium Use In Long-Duration Battery Applications: Vanitec. Retrieved from [Link]

-

A Brief Early History of Lead as an Evolving Global Pollutant and Toxicant - ResearchGate. (2025-08-10). Retrieved from [Link]

-

Vanadium in the Energy Storage Market. Retrieved from [Link]

-

A Complete History Of Vanadium: From Forgotten Discovery To Critical Element. (2025-08-14). Retrieved from [Link]

-

HISTORY OF LEAD POISONING IN THE WORLD. Retrieved from [Link]_

-

Heavy Metals Toxicity and the Environment - PMC - NIH. (2014-08-18). Retrieved from [Link]

-

Lead toxicity: a review - PMC. (2015-06-01). Retrieved from [Link]

-

Lead Poisoning: Historical Aspects of a Paradigmatic "Occupational and Environmental Disease" - PMC. (2012-03-08). Retrieved from [Link]

Sources

- 1. The Story of Vanadinite - Rock & Gem Magazine [rockngem.com]

- 2. Vanadinite – Nature’s Fiery Red Lead Mineral - FossilEra.com [fossilera.com]

- 3. Vanadinite - Wikipedia [en.wikipedia.org]

- 4. Vanadinite - The Red Lead [mineralexpert.org]

- 5. nobbier.com [nobbier.com]

- 6. Blog - Discover vanadinite [mineraly.co.uk]

- 7. Vanadinite | Lead ore, Descloizite, Morocco | Britannica [britannica.com]

- 8. Mineral Database - Mineralogy of Wales | Museum Wales [museum.wales]

- 9. mindat.org [mindat.org]

- 10. prehistoricoregon.com [prehistoricoregon.com]

- 11. GMS - Vanadinite [gamineral.org]

- 12. mdpi.com [mdpi.com]

- 13. Descloizite | Copper Ore, Vanadinite & Lead Ore | Britannica [britannica.com]

- 14. briandcolwell.com [briandcolwell.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. vanitec.org [vanitec.org]

- 18. australianvanadium.com.au [australianvanadium.com.au]

- 19. app.ingemmet.gob.pe [app.ingemmet.gob.pe]

- 20. researchgate.net [researchgate.net]

- 21. Heavy Metals Toxicity and the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lead toxicity: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lead.org.au [lead.org.au]

- 24. Lead Poisoning: Historical Aspects of a Paradigmatic "Occupational and Environmental Disease" - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Methodological & Application

application of lead metavanadate in ceramic pigments

Application Note: Lead Metavanadate ( ) in Ceramic Pigments

Executive Summary

This guide details the synthesis, characterization, and application of Lead Metavanadate (

Critical Safety Notice: This protocol involves Lead (Pb) and Vanadium (V) compounds. Both are cumulative toxins. Strict adherence to the safety protocols in Section 5 is mandatory.

Theoretical Foundation & Chromophore Mechanism

Crystal Structure and Stability

Lead Metavanadate (

-

Lattice Dynamics: The structure consists of zig-zag chains of edge-sharing

octahedra running parallel to the b-axis.[1] These chains are linked by -

Thermal Constraints: Unlike high-fire spinel pigments,

has a relatively low melting point (

Color Mechanism: Charge Transfer

The intense yellow coloration arises not from d-d transitions (as

-

Mechanism: Photons excite electrons from the Oxygen 2p orbital to the empty Vanadium 3d orbital.

-

Band Gap: The energy gap (

) is approximately 2.3–2.4 eV , absorbing blue/violet light and reflecting yellow. -

Causality: The high polarizability of the

cation (due to its

Synthesis Protocols

We define two pathways: Solid-State Sintering (Standard) and Chemical Co-Precipitation (High Purity).

Protocol A: Solid-State Synthesis (Standard Grade)

Objective: Produce thermally stable pigment powder for frit integration.

Materials:

-

Lead(II) Oxide (

), Litharge grade ( -

Vanadium(V) Oxide (

), technical grade (

Workflow:

-

Stoichiometric Weighing:

-

Target Reaction:

-

Ratio: 1.00 mole

: 1.00 mole -

Note: Ensure

is dry; it absorbs atmospheric

-

-

High-Energy Milling:

-

Ball mill with Zirconia media for 4 hours (Ethanol wet media).

-

Why: Intimate mixing lowers the activation energy, crucial for reacting below the melting point.

-

-

Calcination (Critical Step):

-

Ramp:

to -

Dwell: Hold at

for 6 hours. -

Caution: Do NOT exceed

. The material will melt into a dark glass, destroying the pigmentary crystal structure.

-

-

Micronization:

-

Jet mill the sintered cake to

.

-

Protocol B: Solution Precipitation (High Purity/Nano)

Objective: Create high-surface-area pigment for thin-film or transparent glaze applications.

Workflow:

-

Dissolve

(Ammonium Metavanadate) in warm water ( -

Dissolve

in deionized water. -

Dropwise Addition: Add Pb solution to V solution under vigorous stirring.

-

Observation: Immediate formation of yellow/orange precipitate.

-

-

Aging: Stir for 2 hours at

to promote Ostwald ripening (crystal growth). -

Calcination: Filter, wash, and calcine at

for 2 hours to remove nitrates/ammonium.

Synthesis Logic Diagram (DOT)

Figure 1: Step-by-step synthesis workflow for Solid-State production of Lead Metavanadate pigment. Note the critical QC loop at the calcination stage.

Application in Ceramic Glazes[2][3][4]

Glaze Compatibility

not-

On-Glaze Enamels (China Paints): Firing range

. -

Raku Glazes: Rapid firing cycles where melt fluidity is desired.

-

Specialty Fluxes: The pigment itself acts as a flux due to lead content.

Formulation Protocol (Low-Fire Yellow Enamel)

Base Frit: High-Lead or Lead-Borosilicate frit (low melting point).

| Component | Weight % | Function |

| Base Frit (Pb-B-Si) | 85-90% | Glass matrix former. |

| 5-10% | Colorant (Yellow). | |

| Bentonite | 1-2% | Suspension agent. |

| Vehicle | As needed | Oil or water-based medium for application. |

Firing Cycle:

-

Ramp:

/hour to -

Peak: Hold 10 minutes (Do not over-fire; pigment will dissolve and turn the glass yellow-green rather than remaining an opaque suspension).

-

Cooling: Slow cool to anneal the lead glass matrix.

Characterization & Quality Control

Key Performance Indicators (KPIs)

| Test Method | Parameter | Acceptance Criteria |

| XRD (X-Ray Diffraction) | Phase Purity | Main peaks match ICDD for |

| CIE | Color Coordinates | |

| Particle Size (PSA) | Distribution | |

| Leach Testing | Chemical Stability | CRITICAL: ISO 6486-1 (Lead release). Must be encapsulated if used on food contact surfaces (Not recommended for functional ware). |

Phase Stability Diagram

Figure 2: Thermal stability profile. The pigment window is narrow; exceeding

Safety & Environmental Protocols (Mandatory)

Hazard Identification:

-

Lead (Pb): Neurotoxin. Reproductive hazard.[2]

-

Vanadium (V): Respiratory irritant. Systemic toxin.

Handling Protocols:

-

Engineering Controls: All weighing and mixing must be performed inside a Class II Biological Safety Cabinet or a HEPA-filtered powder hood.

-

PPE: N95/P100 respirator, double nitrile gloves, and Tyvek lab coat.

-

Waste Disposal: All wash water and solid waste must be segregated as "Heavy Metal Hazardous Waste." NEVER pour down the sink.

-

Kiln Exhaust: Kilns firing lead glazes must have direct active ventilation to the exterior to prevent accumulation of lead vapors.

References

-

Galy, J., & Meunier, G. (1979). Crystal Structure of Lead Metavanadate. Journal of Solid State Chemistry.

-

Shannon, R. D., & Calvo, C. (1973). Crystal Structure of

. Canadian Journal of Chemistry. -

Digitalfire Ceramic Materials Database. (2024). Vanadium Pentoxide and Lead Safety in Ceramics.

-

Ceramic Materials Workshop. (2023). Understanding Lead Glazes and Stability.

-

Occupational Safety and Health Administration (OSHA). Lead Standard (1910.1025).

Catalytic Applications of Lead Metavanadate in Organic Synthesis: An Exploratory Guide and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

Lead metavanadate (Pb(VO₃)₂) is an inorganic compound whose catalytic potential in organic synthesis remains largely unexplored. This guide provides a comprehensive overview of the known properties of lead metavanadate, juxtaposed with the established catalytic activities of related lead and vanadium compounds. By drawing parallels and extrapolating from existing data, we propose potential, albeit currently hypothetical, applications of lead metavanadate in key organic transformations. This document is intended to serve as a foundational resource for researchers poised to investigate this promising, yet under-researched, catalytic material. We present its synthesis, structural characteristics, and a discussion of its potential in oxidation reactions and photocatalysis. Furthermore, a general protocol for evaluating its catalytic efficacy is provided, alongside critical safety and handling procedures.

Introduction: The Catalytic Landscape of Lead and Vanadium

The field of organic synthesis is perpetually in search of novel, efficient, and selective catalysts to streamline the construction of complex molecules.[1][2] Transition metal catalysts, in particular, have revolutionized synthetic chemistry.[3] While lead metavanadate itself has not been extensively studied as a catalyst, the individual catalytic activities of lead and vanadium compounds offer compelling reasons to investigate their combined potential.

Vanadium Catalysis: Vanadium compounds are known for their ability to exist in multiple oxidation states (+2, +3, +4, +5), with the +5 state being the most stable.[4] This redox flexibility makes them potent catalysts, particularly in oxidation reactions.[4][5][6] Vanadium catalysts have been successfully employed in a range of transformations, including the oxidation of alcohols, aldehydes, and sulfides, as well as in polymerization reactions.[4][5][6][7][8] Vanadium pentoxide (V₂O₅), for instance, is a cornerstone of the contact process for sulfuric acid production, highlighting its industrial significance as an oxidation catalyst.

Lead Catalysis: Lead(II) compounds can act as oxophilic Lewis acids, finding utility in processes like esterification and chemoselective carbon-carbon bond-forming reactions.[9] For example, lead(II) has been shown to catalyze Barbier-type allylations of aldehydes and ketones.[9] The synergy of lead with other metals, such as in lead-modified palladium nanoparticles, has also been reported to enhance catalytic activity in oxidation reactions.[9]

Given this context, lead metavanadate, which incorporates both lead(II) and vanadium(V) centers, presents an intriguing candidate for catalytic applications, potentially exhibiting unique reactivity derived from the interplay of its constituent metals.

Lead Metavanadate: Synthesis and Physicochemical Properties

A thorough understanding of a material's synthesis and properties is paramount to exploring its catalytic applications.

Synthesis of Lead Metavanadate

Lead metavanadate can be synthesized via solid-state reaction. A typical procedure involves the stoichiometric mixture of lead(II) oxide (PbO) and vanadium(V) oxide (V₂O₅). The reactants are thoroughly ground and then calcined at elevated temperatures.

Illustrative Synthesis Workflow:

Caption: A generalized workflow for the synthesis of lead metavanadate via a solid-state reaction.

Structural and Physicochemical Properties

Lead metavanadate (PbV₂O₆) crystallizes in the orthorhombic space group Pnma.[10][11] The crystal structure consists of chains of VO₆ octahedra, with lead ions coordinated to nine oxygen atoms.[10][11] It is a yellow, water-insoluble solid.[12][13] The presence of both lead and vanadium in the crystal lattice may give rise to interesting electronic properties relevant to catalysis.

Table 1: Physicochemical Properties of Lead Metavanadate

| Property | Value | Reference(s) |

| Chemical Formula | Pb(VO₃)₂ or PbV₂O₆ | [10][14] |

| Molar Mass | 405.08 g/mol | [14] |

| Crystal System | Orthorhombic | [10][11] |

| Space Group | Pnma | [10][11] |

| Appearance | Yellow solid | [12][13] |

| Solubility | Insoluble in water | [12][13] |

Potential Catalytic Applications in Organic Synthesis (Exploratory)

Disclaimer: The following applications are proposed based on the known catalytic activities of related lead and vanadium compounds. To date, there is a scarcity of published research on the specific use of lead metavanadate in these organic transformations. These sections are intended to inspire and guide future research.

Oxidation of Alcohols

Given the strong precedent for vanadium-catalyzed oxidations, lead metavanadate is a prime candidate for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The vanadium(V) centers could act as the primary catalytic sites, facilitated by the lead-containing lattice.

Proposed Reaction Scheme:

Caption: Hypothetical oxidation of an alcohol to a carbonyl compound catalyzed by lead metavanadate.

Photocatalysis in Organic Synthesis

Metal vanadates are recognized for their photocatalytic properties, driven by their ability to absorb light and generate electron-hole pairs.[15][16][17] While much of the research focuses on water splitting and pollutant degradation, these properties are transferable to organic synthesis.[15][18] Lead metavanadate, as a semiconductor, could potentially catalyze photoredox reactions, such as C-C or C-X bond formation, under visible light irradiation.

General Protocol for Evaluating Catalytic Activity: Oxidation of Benzyl Alcohol

This protocol provides a starting point for researchers to screen the catalytic activity of synthesized lead metavanadate. Benzyl alcohol is chosen as a model substrate due to the ease of monitoring the reaction and identifying the product, benzaldehyde.

Materials:

-

Lead metavanadate (synthesized and characterized)

-

Benzyl alcohol

-

Toluene (or another suitable solvent)

-

30% Hydrogen peroxide (or another suitable oxidant)

-

Internal standard (e.g., dodecane) for GC analysis

-

Reaction vials, magnetic stirrer, heating block

-

Gas chromatograph (GC) for analysis

Procedure:

-

Catalyst Preparation: Ensure the lead metavanadate catalyst is finely powdered and dried before use.

-

Reaction Setup: To a reaction vial, add lead metavanadate (e.g., 5 mol%), benzyl alcohol (1 mmol), toluene (2 mL), and the internal standard.

-

Reaction Initiation: Add the oxidant (e.g., hydrogen peroxide, 1.2 mmol) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at a set temperature (e.g., 80 °C) for a specified time (e.g., 24 hours).

-

Monitoring: At regular intervals, withdraw aliquots from the reaction mixture, filter to remove the catalyst, and analyze by GC to determine the conversion of benzyl alcohol and the yield of benzaldehyde.

-

Catalyst Recyclability: After the reaction, the catalyst can be recovered by filtration, washed with a suitable solvent, dried, and reused in a subsequent reaction to test its stability and reusability.

Table 2: Suggested Screening Parameters for Catalytic Oxidation

| Parameter | Suggested Range |

| Catalyst Loading | 1-10 mol% |

| Temperature | 60-120 °C |

| Solvent | Toluene, Acetonitrile, Dichloromethane |

| Oxidant | H₂O₂, TBHP, O₂ (at atmospheric pressure) |

| Reaction Time | 1-48 hours |

Safety and Handling

Both lead and vanadium compounds are toxic and require careful handling.[12][13][19]

-

Engineering Controls: All manipulations of lead metavanadate powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[20][21][22]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[20][21][22][23]

-

Hygiene: Avoid creating dust.[20] Wash hands thoroughly after handling.[24] Do not eat, drink, or smoke in the laboratory.[21]

-

Waste Disposal: All waste materials contaminated with lead metavanadate must be disposed of as hazardous waste according to institutional and local regulations. Do not discharge into drains.[21]

-

Toxicity: Lead compounds are known reproductive toxins and suspected carcinogens.[13][21] Vanadium compounds are also toxic.[19] Always consult the Safety Data Sheet (SDS) before use.

Conclusion and Future Outlook

Lead metavanadate remains a frontier material in the realm of catalysis for organic synthesis. Based on the established catalytic prowess of its constituent elements, it holds theoretical promise, particularly in oxidation and photocatalytic reactions. This guide has aimed to provide a structured and scientifically grounded starting point for the exploration of this potential. Rigorous experimental investigation is now required to validate these hypotheses and to fully elucidate the catalytic capabilities of lead metavanadate. Future work should focus on detailed kinetic and mechanistic studies, catalyst optimization, and broadening the scope of its applications to other organic transformations. The development of a novel, efficient, and recyclable catalyst from lead metavanadate could offer a valuable addition to the synthetic chemist's toolkit.

References

-

Crystal Structure of Lead meta Vanadate, PbV2O6. Canadian Science Publishing. [Link]

-

Lead Catalysts. In: Sustainable Catalysis: With Non-endangered Metals, Part 2. Royal Society of Chemistry. [Link]

-

Lead Compounds. University of California, Irvine Environmental Health & Safety. [Link]

-

Vanadium Catalyzed Synthesis of Cyclic Organic Carbonates. ResearchGate. [Link]

-

Design, Synthesis, and Applications of a Vanadium Complex: An Effective Catalyst for the Direct Conversion of Alcohols and Aldehydes to Esters. ACS Publications. [Link]

-

Crystal Structure of Lead meta Vanadate, PbV2O6. ResearchGate. [Link]

-

Vanadate-based photocatalytic materials: A perspective on synthesis approaches and pollutants photocatalytic degradation. ResearchGate. [Link]

-

Introduction: Vanadium, Its Compounds and Applications. Royal Society of Chemistry. [Link]

-

Catalytic Applications of Vanadium: A Mechanistic Perspective. ACS Publications. [Link]

-

Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Drexel University. [Link]

-

SOP for Lead Compounds. University of Wisconsin-Whitewater. [Link]

-

Lead vanadate - Hazardous Agents. Haz-Map. [Link]

-

Lead vanadate. MFA Cameo. [Link]

-

Recent Advances in Vanadate-Based Materials for Photocatalytic Hydrogen Production. MDPI. [Link]

-

Information for Workers | Lead. Centers for Disease Control and Prevention. [Link]

-

Identifying lead hits in catalyst discovery by screening and deconvoluting complex mixtures of catalyst components. National Institutes of Health. [Link]

-

Mineral Processing and Metallurgical Treatment of Lead Vanadate Ores. MDPI. [Link]

-

Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. National Institutes of Health. [Link]

-

Development of Novel Catalysts for Sustainable Organic Synthesis. Nanotechnology Perceptions. [Link]

-

Advances in metal-based vanadate compound photocatalysts: synthesis, properties and applications. ResearchGate. [Link]

-

Organic Chemistry and Synthesis Rely More and More upon Catalysts. MDPI. [Link]

-

Structure and Magnetic Properties of Lead Vanadate Glasses. ResearchGate. [Link]

-

New light on the photocatalytic performance of NH4V4O10 and its composite with rGO. Nature. [Link]

-

View of Advances in metal-based vanadate compound photocatalysts: synthesis, properties and applications. Synsint Research Group. [Link]

-

Tailoring the Size and Shape—New Path for Ammonium Metavanadate Synthesis. MDPI. [Link]

-

Structure and magnetic properties of lead vanadate glasses. King Fahd University of Petroleum and Minerals. [Link]

-

Tailoring the Size and Shape—New Path for Ammonium Metavanadate Synthesis. ResearchGate. [Link]

-

Comprehensive structural and electrical characterization of lithium metavanadate for advanced lithium-ion battery cathodes. National Institutes of Health. [Link]

-

Making Ammonium Metavanadate. YouTube. [Link]

-

High pressure crystal structures of orthovanadates and their properties. AIP Publishing. [Link]

Sources

- 1. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nano-ntp.com [nano-ntp.com]

- 3. mdpi.com [mdpi.com]

- 4. alfachemic.com [alfachemic.com]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. books.rsc.org [books.rsc.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. Lead vanadate - Hazardous Agents | Haz-Map [haz-map.com]

- 13. cameo.mfa.org [cameo.mfa.org]

- 14. Lead(II) metavanadate | CAS 10099-79-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. New light on the photocatalytic performance of NH4V4O10 and its composite with rGO - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. ipo.rutgers.edu [ipo.rutgers.edu]

- 21. drexel.edu [drexel.edu]

- 22. depts.washington.edu [depts.washington.edu]

- 23. CCOHS: Lead [ccohs.ca]

- 24. Information for Workers | Lead | CDC [cdc.gov]

Application Notes and Protocols: Lead Metavanadate for Advanced Radiation Shielding

Introduction

In the fields of nuclear science, medical imaging, and aerospace engineering, the effective attenuation of ionizing radiation, particularly gamma and X-rays, is of paramount importance. For decades, metallic lead (Pb) has been the material of choice for radiation shielding due to its high atomic number (Z=82) and density (11.34 g/cm³), which facilitate the efficient absorption and scattering of high-energy photons.[1][2][3] However, the inherent toxicity of lead and its associated environmental hazards have catalyzed a search for safer, high-performance alternative materials.[4]

Lead metavanadate (Pb(VO₃)₂) is an inorganic compound that presents a compelling alternative for next-generation radiation shielding applications.[5][6] By combining the high atomic number of lead with the properties of vanadium in a dense, stable matrix, lead metavanadate offers the potential for superior radiation attenuation characteristics. This document provides a comprehensive guide for researchers and scientists on the properties, synthesis, and evaluation of lead metavanadate for radiation shielding applications. It details the scientific rationale, step-by-step synthesis and testing protocols, and critical safety considerations.

Physicochemical Properties of Lead Metavanadate

Lead metavanadate is a dense, yellow, crystalline powder that is insoluble in water.[5][6] Its high density is a primary attribute that makes it a strong candidate for radiation shielding. A higher density allows for a greater concentration of electrons in a given volume, increasing the probability of interaction with incident photons.[2]

| Property | Value | Reference |

| Chemical Formula | Pb(VO₃)₂ or PbV₂O₆ | [7][8] |

| Molecular Weight | 405.08 g/mol | [8] |

| Appearance | Yellow Powder | [5][7] |

| Density | 5.88 g/cm³ | [7] |

| CAS Number | 10099-79-3 | [5][7] |

| Solubility | Insoluble in water | [5][6] |

Rationale for Use in Radiation Shielding

The efficacy of a shielding material is determined by its ability to attenuate radiation through mechanisms like the photoelectric effect, Compton scattering, and pair production.[9][10] Materials with high atomic numbers (high-Z) and high electron density are particularly effective.[4]

-

High Atomic Number (Z): Lead metavanadate contains lead (Z=82), a high-Z element. The probability of the photoelectric effect, a dominant interaction mechanism at lower gamma energies (<500 keV), is proportional to Z⁴⁻⁵.[10] This makes lead metavanadate highly efficient at absorbing X-rays and low-energy gamma rays.

-

High Density: While not as dense as pure lead, lead metavanadate's density of 5.88 g/cm³ is substantial and contributes significantly to its shielding capability by increasing the likelihood of photon interactions within the material.[7]

-

Synergistic Composition: The presence of vanadium in the compound matrix can also contribute to the overall shielding performance, and the material can be incorporated into various matrices, such as glasses and polymers, to create versatile composite shields.[11]

Caption: Primary interaction mechanisms of gamma photons with a high-Z material like lead metavanadate.

Synthesis Protocol: Aqueous Precipitation of Lead Metavanadate

This protocol describes a common laboratory method for synthesizing lead metavanadate powder via a precipitation reaction between a soluble lead salt and a soluble vanadate salt. The principle relies on the low solubility of lead metavanadate in water.

Materials and Equipment:

-

Ammonium metavanadate (NH₄VO₃) or Sodium metavanadate (NaVO₃)[12][13]

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter paper

-

Drying oven

-

Fume hood

Step-by-Step Protocol:

-

Prepare Precursor Solutions:

-

Vanadate Solution: In a fume hood, dissolve ammonium metavanadate in deionized water at a concentration of 0.1 M. Gently heat and stir the solution to ensure complete dissolution. The dissolution of ammonium metavanadate can be slow at room temperature.[14]

-

Lead Solution: In a separate beaker, prepare an equimolar 0.1 M solution of lead(II) nitrate in deionized water. Stir until fully dissolved.

-

-

Precipitation Reaction:

-

Place the beaker containing the lead nitrate solution on a magnetic stirrer.

-

Slowly add the vanadate solution dropwise to the lead nitrate solution while stirring continuously.

-

A yellow precipitate of lead metavanadate will form immediately.

-

-

Aging the Precipitate:

-

Continue stirring the mixture for 1-2 hours at room temperature. This "aging" process allows for the growth of more uniform crystals and ensures the reaction goes to completion.

-

-

Isolation and Washing:

-

Turn off the stirrer and allow the precipitate to settle.

-

Separate the solid product from the supernatant by vacuum filtration using a Buchner funnel.

-

Wash the collected powder several times with deionized water to remove any unreacted precursors and soluble byproducts (e.g., ammonium nitrate).

-

-

Drying:

-

Carefully transfer the filtered powder to a watch glass or petri dish.

-

Dry the powder in an oven at 80-100 °C for several hours until a constant weight is achieved.

-

-

Characterization (Optional):

-

Confirm the crystal structure and phase purity of the synthesized powder using X-ray Diffraction (XRD).

-

Caption: Workflow for the laboratory synthesis of lead metavanadate powder.

Preparation of Shielding Composites

To be used for practical shielding, the synthesized powder must be formed into a solid, durable shape. A common method is to embed the powder into a polymer matrix.

Protocol: Polymer Composite Fabrication

-

Material Preparation: Weigh the desired amount of dried lead metavanadate powder and a two-part epoxy resin (or another polymer like polyethylene). The weight percentage of the filler (Pb(VO₃)₂) can be varied to study its effect on shielding properties.

-

Mixing: In a disposable container, thoroughly mix the epoxy resin and hardener according to the manufacturer's instructions.

-

Incorporation: Gradually add the lead metavanadate powder to the epoxy mixture, stirring continuously to ensure a homogeneous dispersion and to minimize the formation of air bubbles. Mechanical or ultrasonic mixing can improve dispersion.

-

Casting: Pour the mixture into a mold of the desired shape and thickness (e.g., a 1 cm thick disc).

-

Curing: Allow the composite to cure at room temperature or as specified by the resin manufacturer.

-

Finishing: Once fully cured, demold the composite. The surfaces can be polished to ensure uniform thickness, which is critical for accurate attenuation measurements.

Protocol for Gamma Ray Attenuation Measurement

This protocol outlines the experimental procedure to quantify the gamma-ray shielding effectiveness of the prepared lead metavanadate composites. The methodology is based on the principles of narrow beam geometry to measure the linear and mass attenuation coefficients.[15]

Equipment:

-

Gamma-ray source (e.g., ¹³⁷Cs emitting at 662 keV, or ⁶⁰Co emitting at 1173 and 1332 keV).[16]

-

Scintillation detector (e.g., NaI(Tl)) or a high-purity germanium (HPGe) detector.[16]

-

Multi-Channel Analyzer (MCA) to process detector signals.

-

Lead collimators to create a narrow "pencil" beam of radiation.

-

Sample holder.

-

Calipers for precise thickness measurement.

Caption: Schematic of a narrow beam geometry setup for measuring gamma ray attenuation.

Step-by-Step Measurement Protocol:

-

Setup and Calibration:

-

Arrange the source, collimators, sample holder, and detector in a straight line as shown in the diagram above. The collimators ensure that only a narrow beam of photons reaches the detector, minimizing the detection of scattered radiation.[17]

-

Perform an energy calibration of the detector system using known gamma sources.

-

-

Measure Incident Intensity (I₀):

-

Place the gamma source in its holder.

-

Acquire a gamma-ray spectrum for a set amount of time without the shielding sample in the beam path.

-

Determine the net counts (area) under the full-energy photopeak of interest. This value is proportional to the incident intensity (I₀).

-

-

Measure Attenuated Intensity (I):

-

Place the lead metavanadate composite sample in the holder, ensuring it is perpendicular to the beam path.

-

Acquire a gamma-ray spectrum for the same amount of time as the I₀ measurement.

-

Determine the net counts under the same photopeak. This value is proportional to the attenuated intensity (I).

-

-

Measure Sample Thickness:

-

Using calipers, accurately measure the thickness (x) of the sample in centimeters. Take measurements at several points and average the result.

-

Calculations:

The attenuation of gamma rays through a material follows the Beer-Lambert law.[15]

-

Linear Attenuation Coefficient (μ): This parameter describes the fraction of photons attenuated per unit thickness.

-

Formula: μ = (1/x) * ln(I₀ / I)

-

Units: cm⁻¹

-

-

Mass Attenuation Coefficient (μₘ): This value is normalized for the density (ρ) of the material, allowing for a more direct comparison between different substances.

-

Formula: μₘ = μ / ρ

-

Units: cm²/g

-

-

Half-Value Layer (HVL): The thickness of material required to reduce the incident radiation intensity by 50%.[10]

-

Formula: HVL = 0.693 / μ

-

Units: cm

-

Data Interpretation and Expected Results

The primary indicator of shielding performance is the attenuation coefficient. A higher attenuation coefficient signifies better shielding capability. The mass attenuation coefficient is particularly useful for comparing lead metavanadate to other materials like pure lead.

Table of Expected Mass Attenuation Coefficients (μₘ) at 662 keV:

| Material | Density (ρ) (g/cm³) | Expected μₘ (cm²/g) at 662 keV | Source |

| Lead (Pb) | 11.34 | ~0.105 | [9] |

| Lead Metavanadate (Pb(VO₃)₂) | 5.88 | To be determined experimentally | [7] |

Interpretation: While pure lead has a higher density, the mass attenuation coefficient provides a density-independent measure of shielding effectiveness. The experimental value obtained for the lead metavanadate composite will determine its efficacy relative to lead on a per-mass basis. Due to the high-Z of lead, Pb(VO₃)₂ is expected to exhibit a significant mass attenuation coefficient, making it a viable shielding material, especially where the extreme weight of pure lead is a concern.

Safety Precautions

-

Toxicity: Lead and vanadium compounds are toxic if ingested or inhaled.[5][6] All synthesis and handling of lead metavanadate powder should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

-

Radiation Safety: All work with radioactive sources must comply with institutional and federal radiation safety regulations. Use appropriate shielding (e.g., lead bricks) and distance to minimize exposure.

-

Waste Disposal: Dispose of all chemical waste containing lead and vanadium according to hazardous waste protocols.

References

-

American Elements. Lead(II) Metavanadate. [Link]

-

MDPI. Design and Computational Validation of γ-Ray Shielding Effectiveness in Heavy Metal/Rare Earth Oxide–Natural Rubber Composites. [Link]

-

Museum of Fine Arts Boston. Lead vanadate - MFA Cameo. [Link]

-

Haz-Map. Lead vanadate - Hazardous Agents. [Link]

-

ResearchGate. Experimental Setup for Gamma Radiation Measurements. [Link]

-

ResearchGate. The experimental setup for examining γ-ray shielding property. [Link]

-

ResearchGate. The experimental setup gamma ray spectroscopy measurements. [Link]

-

Eichrom Technologies. Gamma Ray Attenuation Properties of Common Shielding Materials. [Link]

-

FUNCMATER. Lead(II) metavanadate (Pb(VO3)2)-Powder. [Link]

-

International Journal of Engineering and Advanced Technology (IJEAT). Theoretical and Experimental Determination of Mass Attenuation Coefficient of Lead for Different Gamma Energies. [Link]

-

ResearchGate. Development of Lead-Free Materials for Radiation Shielding in Medical Settings: A Review. [Link]

-

Wikipedia. Lead shielding. [Link]

-

ResearchGate. Gamma, neutron shielding and mechanical parameters for vanadium lead vanadate glasses. [Link]

-

Loba Chemie. SODIUM META VANADATE ANHYDROUS. [Link]

-

Canada Metal. A guide to the use of lead for radiation shielding. [Link]

-

Canada Metal. What Makes Lead Good for Radiation Shielding?. [Link]

-

Eichrom. Gamma Ray Attenuation Properties of Common Shielding Materials. [Link]

-

NIH National Library of Medicine. Newly Developed Vanadium-Based Glasses and Their Potential for Nuclear Radiation Shielding Aims: A Monte Carlo Study on Gamma Ray Attenuation Parameters. [Link]

-

MDPI. Mineral Processing and Metallurgical Treatment of Lead Vanadate Ores. [Link]

-

MDPI. Tailoring the Size and Shape—New Path for Ammonium Metavanadate Synthesis. [Link]

-

YouTube. Making Ammonium Metavanadate. [Link]

-

ResearchGate. (PDF) Tailoring the Size and Shape—New Path for Ammonium Metavanadate Synthesis. [Link]

-

MedCrave online. Chemical Synthesis of Vanadium Oxide (V2O5) Nanoparticles Prepared by Sodium Metavanadate. [Link]

-

kg-m3.com. Lead density. [Link]

Sources

- 1. Lead shielding - Wikipedia [en.wikipedia.org]

- 2. canadametal.com [canadametal.com]

- 3. Lead density [kg-m3.com]

- 4. Development of Lead-Free Materials for Radiation Shielding in Medical Settings: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. Lead vanadate - Hazardous Agents | Haz-Map [haz-map.com]

- 7. americanelements.com [americanelements.com]

- 8. Lead(II) metavanadate | CAS 10099-79-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. pleclair.ua.edu [pleclair.ua.edu]

- 10. eichrom.com [eichrom.com]

- 11. researchgate.net [researchgate.net]

- 12. 13718-26-8 CAS | SODIUM META VANADATE ANHYDROUS | Inorganic Salts | Article No. 06059 [lobachemie.com]

- 13. 7803-55-6 CAS MSDS (Ammonium metavanadate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Design and Computational Validation of γ-Ray Shielding Effectiveness in Heavy Metal/Rare Earth Oxide–Natural Rubber Composites [mdpi.com]

- 16. meral.edu.mm [meral.edu.mm]

- 17. researchgate.net [researchgate.net]

Troubleshooting & Optimization

troubleshooting inconsistent results in lead metavanadate experiments

Technical Support Center: Lead Metavanadate (

Topic: Troubleshooting Inconsistent Results in Lead Metavanadate Synthesis & Application Audience: Pharmaceutical Researchers, Process Chemists, and Materials Scientists Last Updated: February 12, 2026

Executive Summary: The "Phase Identity" Crisis

Inconsistent results with Lead Metavanadate (

Vanadium is a "chameleon" element. Its speciation is hypersensitive to pH and concentration. A deviation of 0.5 pH units during precipitation can shift your product from the desired Metavanadate (

If your results are inconsistent, you are likely not working with the same material batch-to-batch.

Diagnostic Flowchart: Root Cause Analysis

Use this logic flow to identify the source of your experimental variance.

Figure 1: Diagnostic logic for identifying phase impurities in Lead Vanadate synthesis.

Critical Mechanism: Vanadium Speciation

To fix the inconsistency, you must control the species in solution before the lead ions precipitate them.

The Vanadium pH Ladder:

-

pH < 3.5: Cationic species (

).[1] Result: No precipitation with -

pH 4.5 – 6.5 (Target): Polyvanadates and Metavanadates (

chains). Result: -

pH 7.0 – 9.5: Pyrovanadates (

). Result: -

pH > 10.0: Orthovanadates (

). Result:

Expert Insight: Many protocols simply say "adjust to neutral pH." This is fatal. At pH 7.0, you are on the edge of the Pyrovanadate cliff. You must buffer slightly acidic (pH 5.5–6.0) to ensure the metavanadate chain structure forms [1, 3].

Optimized Synthesis Protocol

Objective: Synthesize phase-pure

Reagents:

-

Ammonium Metavanadate (

), >99% purity.[2][3] -

Lead Nitrate (

), ACS Reagent grade. -

Nitric Acid (

) and Ammonium Hydroxide (

Step-by-Step Methodology:

-

Vanadate Dissolution (The Precursor Step):

-

Dissolve

in deionized water at -

Note:

has low solubility in cold water.[4] Ensure it is fully dissolved before proceeding.

-

-

pH Locking (The Critical Control Point):

-

Precipitation:

-

Dissolve

in a separate beaker (stoichiometric 1:2 ratio Pb:V is standard, but a slight excess of Pb can ensure full precipitation of V). -

Slowly add the Lead solution to the Vanadate solution under vigorous stirring.

-

A bright yellow precipitate should form immediately.

-

Troubleshooting: If the precipitate is orange, your pH is too high (Pyrovanadate formation).

-

-

Aging & Washing:

-

Stir for 2 hours.

-

Filter and wash 3x with Ethanol/Water (1:1).

-

Why: Removes excess nitrates which can act as catalytic poisons in drug synthesis steps.

-

-

Calcination (Polymorph Control):

-

Dry at

overnight. -

Calcine at

for 2 hours. -

Warning: Do not exceed

.

-

Characterization Data & Reference Standards

Compare your experimental data against these baselines to validate your material.

| Parameter | Lead Metavanadate ( | Lead Pyrovanadate ( | Implication for Drug Dev |

| Color | Bright Yellow | Orange / Red-Orange | Visual check for batch consistency. |

| Crystal System | Orthorhombic ( | Triclinic / Monoclinic | Different surface facets = different catalytic rates. |

| V-O Coordination | Distorted Octahedra ( | Tetrahedra ( | Critical: |

| Melting Point | High temp processing will degrade Metavanadate. | ||

| Solubility | Insoluble in water; sol. in strong acid | Slightly more soluble in acid | Affects leaching studies in toxicology. |

Frequently Asked Questions (Technical)

Q1: Why does my Lead Metavanadate turn green during the reaction?

A: Green coloration indicates the reduction of Vanadium from

-

Fix: Perform precipitation in aqueous media only. Do not wash with ethanol until the precipitate is fully formed.

Q2: We use

-

Fix: Check the pH of your reaction media.[4][5][6] If it drifts acidic during the reaction, the material will dissolve. Buffer your reaction media to pH 7.0 for the application phase (distinct from the synthesis phase).

Q3: Can I use Sodium Metavanadate (

References

-

LibreTexts Chemistry. (2023). Chemistry of Vanadium. [Link]

-

ResearchGate. (2025). Crystal Structure of Lead meta Vanadate, PbV2O6. [Link]

-

ResearchGate. (2025). Vanadium speciation as a function of pH. [Link]

-

MDPI. (2025). Recent Advances in Vanadate-Based Materials for Photocatalytic Hydrogen Production. [Link]

Sources

Validation & Comparative

Introduction: The Imperative of Phase Purity in Advanced Materials

An In-Depth Technical Guide to Validating the Purity of Synthesized Lead Metavanadate by X-Ray Diffraction

Lead metavanadate (Pb(VO₃)₂) is a material of significant interest in various fields, including catalysis, energy storage, and pigment production. The performance of this compound is intrinsically linked to its structural and phase purity. The presence of even minor crystalline impurities, such as unreacted precursors (e.g., PbO, V₂O₅) or alternative lead vanadate phases (e.g., lead orthovanadate), can dramatically alter its physicochemical properties, leading to inconsistent experimental results and compromised device performance.

Therefore, rigorous purity validation is not merely a quality control step but a fundamental requirement for reliable research and development. Among the suite of analytical techniques available, X-ray Diffraction (XRD) stands out as the gold standard for determining the phase composition of crystalline materials.[1][2] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of using XRD to validate the purity of synthesized lead metavanadate, compares it with alternative methods, and explains the causality behind the recommended protocols.

Pillar 1: The Foundational Principle of XRD in Crystalline Phase Analysis

X-ray diffraction is a non-destructive analytical technique that provides unique insight into the atomic arrangement within a crystalline solid.[2][3] The technique is based on the principle of Bragg's Law (nλ = 2d sinθ), where an incident X-ray beam is diffracted by the parallel planes of atoms in a crystal lattice. Constructive interference occurs only at specific angles (θ) for a given interplanar spacing (d) and X-ray wavelength (λ).

The resulting XRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase.[2] Every crystalline compound has a distinct pattern determined by its crystal structure. In a mixture, the final diffractogram is a simple superposition of the individual patterns of each crystalline component present.[1] This fundamental principle allows us to:

-

Identify the desired crystalline phase (lead metavanadate).

-

Detect the presence of any unwanted crystalline impurities.

-

Quantify the relative amounts of each phase in the mixture.

Pillar 2: A Self-Validating Experimental Protocol for XRD Analysis